molecular formula C9H10BrN B2971103 4-bromo-5-methyl-2,3-dihydro-1H-isoindole CAS No. 1427361-78-1

4-bromo-5-methyl-2,3-dihydro-1H-isoindole

Cat. No.: B2971103
CAS No.: 1427361-78-1
M. Wt: 212.09
InChI Key: GJHGVTOKBOXBDV-UHFFFAOYSA-N
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Description

4-bromo-5-methyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the isoindole ring. The molecular formula of this compound is C9H10BrN, and it has a molecular weight of 212.09 g/mol .

Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the specific structure of the derivative.

    Mode of Action

    The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Biochemical Pathways

    Indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific derivative and its targets.

    Result of Action

    The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and metabolic processes, among others . The specific effects would depend on the derivative and its targets.

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives. For example, certain derivatives might be more stable or active under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methyl-2,3-dihydro-1H-isoindole typically involves the bromination of 5-methyl-2,3-dihydro-1H-isoindole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted isoindole derivatives.

    Oxidation Reactions: Oxidized isoindole derivatives.

    Reduction Reactions: Reduced isoindole derivatives.

Scientific Research Applications

4-bromo-5-methyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1H-isoindole: Lacks the methyl group at the fifth position.

    4-chloro-5-methyl-2,3-dihydro-1H-isoindole: Contains a chlorine atom instead of a bromine atom at the fourth position.

    4-bromo-2,3-dihydro-1H-isoindole: Lacks the methyl group at the fifth position.

Uniqueness

4-bromo-5-methyl-2,3-dihydro-1H-isoindole is unique due to the presence of both a bromine atom and a methyl group on the isoindole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-5-methyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHGVTOKBOXBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CNC2)C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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